Introduction: Situating 4-Acetyl-3'-chlorobiphenyl in Modern Chemistry
Introduction: Situating 4-Acetyl-3'-chlorobiphenyl in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 4-Acetyl-3'-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
4-Acetyl-3'-chlorobiphenyl is a substituted aromatic ketone belonging to the broad class of biphenyls. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in various biological interactions. The specific functionalization of this molecule—an acetyl group at the 4-position and a chlorine atom at the 3'-position—provides two distinct points for chemical modification, making it a valuable intermediate for organic synthesis.
This guide offers a comprehensive overview of 4-Acetyl-3'-chlorobiphenyl, moving beyond a simple recitation of data. As a senior application scientist, the goal is to provide a narrative grounded in practical experience, explaining the causality behind its properties and the strategic choices made during its synthesis and characterization. We will explore its core chemical and physical properties, delve into robust synthetic methodologies, analyze its spectroscopic signature, and discuss its reactivity and safety considerations.
Part 1: Core Molecular Properties and Structure
Understanding the fundamental properties of a molecule is the bedrock of its application. 4-Acetyl-3'-chlorobiphenyl is identified by the CAS Number 5002-13-1 .[1] Its structure consists of two phenyl rings linked by a single bond, with an acetyl group (-COCH₃) on one ring and a chlorine atom on the other.
Caption: Chemical structure of 1-[4-(3-chlorophenyl)phenyl]ethanone.
The physical and chemical properties derived from this structure are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.
| Property | Value | Source |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | PubChem[1] |
| Synonyms | 4-Acetyl-3'-chlorobiphenyl, 3'-Chloro-4-acetylbiphenyl | PubChem[1] |
| CAS Number | 5002-13-1 | PubChem[1] |
| Molecular Formula | C₁₄H₁₁ClO | PubChem[1] |
| Molecular Weight | 230.69 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[2] |
The high XLogP3 value indicates significant hydrophobicity, suggesting low solubility in water but good solubility in organic solvents like dichloromethane, toluene, and ethyl acetate. This is a key consideration for reaction workup and purification procedures.
Part 2: Synthesis Methodologies - A Strategic Approach
The synthesis of unsymmetrically substituted biphenyls like 4-Acetyl-3'-chlorobiphenyl requires a regioselective approach. While classical methods like Friedel-Crafts acylation of 3-chlorobiphenyl are possible, they often yield a mixture of isomers, complicating purification.[3][4][5] The preferred modern method, offering superior control and yield, is the Suzuki-Miyaura cross-coupling reaction.[6][7]
The Suzuki-Miyaura Cross-Coupling: The Gold Standard
The Suzuki reaction is a palladium-catalyzed carbon-carbon bond formation between an organoboron compound and an organohalide.[7] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials. For 4-Acetyl-3'-chlorobiphenyl, the most logical disconnection is between the two phenyl rings.
Strategic Choice of Reactants: There are two primary Suzuki coupling pathways:
-
Route A: 4-Acetylphenylboronic acid + 1-bromo-3-chlorobenzene
-
Route B: (3-Chlorophenyl)boronic acid + 4-bromoacetophenone
Both routes are viable. The choice often depends on the cost and availability of the starting materials. Route B is frequently chosen due to the commonality of 4-bromoacetophenone as a starting material. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[8] Therefore, using an aryl bromide (like 4-bromoacetophenone) ensures efficient oxidative addition to the palladium catalyst, while the 3-chloro substituent on the boronic acid remains unreactive.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.
Protocol: Laboratory-Scale Synthesis via Suzuki Coupling
This protocol describes a representative procedure for synthesizing 4-Acetyl-3'-chlorobiphenyl from (3-chlorophenyl)boronic acid and 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
(3-Chlorophenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (ligand, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoacetophenone, (3-chlorophenyl)boronic acid, and potassium phosphate.
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[9]
-
Solvent Addition: Add toluene and water. The biphasic system is common, and the base is typically dissolved in the aqueous phase. Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium(II) acetate and SPhos ligand. The ligand stabilizes the palladium catalyst, prevents its precipitation as inactive palladium black, and facilitates the catalytic cycle.[9]
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the pure product.
Part 3: Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | ~2.6 ppm (s, 3H): Singlet for the acetyl CH₃ protons. ~7.4-7.6 ppm (m): Multiplets for the protons on the chloro-substituted ring. ~7.7 ppm (d, 2H) & ~8.0 ppm (d, 2H): Two doublets (AA'BB' system) for the protons on the acetyl-substituted ring. |
| ¹³C NMR | ~26-27 ppm: Acetyl methyl carbon. ~125-145 ppm: Multiple signals for the 12 aromatic carbons. The carbon attached to the chlorine will be in this range, as will the ipso-carbons of the biphenyl linkage. ~197-198 ppm: Carbonyl carbon of the acetyl group. |
| Mass Spec (EI) | m/z 230 (M⁺): Molecular ion peak. m/z 232 (M⁺+2): Isotope peak due to ³⁷Cl, with an intensity of approximately one-third of the M⁺ peak. m/z 215: Fragment corresponding to the loss of the methyl group ([M-CH₃]⁺). m/z 187: Fragment corresponding to the loss of the acetyl group ([M-COCH₃]⁺). |
| Infrared (IR) | ~3050-3100 cm⁻¹: C-H stretching (aromatic). ~2920-2960 cm⁻¹: C-H stretching (aliphatic, from methyl). ~1685 cm⁻¹: Strong C=O stretching of the aryl ketone. ~1600 cm⁻¹: C=C stretching (aromatic rings). ~1000-1100 cm⁻¹: C-Cl stretching. |
Part 4: Chemical Reactivity and Potential Applications
The reactivity of 4-Acetyl-3'-chlorobiphenyl is dictated by its three main components: the ketone, the chloro-substituted ring, and the acetyl-substituted ring.
-
Ketone Reactivity: The carbonyl group is a primary site for nucleophilic addition.[13] It can be reduced to a secondary alcohol (e.g., using NaBH₄) or converted to an alkane via Wolff-Kishner or Clemmensen reduction. The α-protons on the methyl group are acidic and can participate in reactions like aldol condensations.
-
Aromatic Ring Reactivity: Both rings can undergo further electrophilic aromatic substitution, although they are generally deactivated by the acetyl and chloro groups. The molecule can also serve as a substrate in further cross-coupling reactions, potentially at the C-Cl bond under forcing conditions or if converted to a more reactive functional group (e.g., boronic acid).
Its role as a chemical intermediate is its most significant application. The acetyl group can be elaborated into more complex structures, and the chloro-group can be a site for nucleophilic aromatic substitution or further coupling, making it a versatile building block for pharmaceuticals and materials science.[13]
Part 5: Safety, Handling, and Toxicological Context
As a chlorinated biphenyl, this compound must be handled with care, assuming potential toxicity analogous to the broader class of polychlorinated biphenyls (PCBs).[14] PCBs are classified as persistent organic pollutants and probable human carcinogens.[14] While the toxicity of monochlorinated biphenyls is generally lower than that of highly chlorinated mixtures like Aroclors, prudence is essential.[15][16]
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not empty into drains.[19]
In case of exposure, follow standard first-aid procedures: flush eyes or skin with copious amounts of water and seek medical attention.[17]
Conclusion
4-Acetyl-3'-chlorobiphenyl stands as a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. Its properties are a direct consequence of its substituted biphenyl structure. A strategic approach to its synthesis, favoring regioselective methods like the Suzuki-Miyaura coupling, is paramount for achieving high purity and yield. Proper characterization through a combination of spectroscopic techniques confirms its structure, while an awareness of its place within the chlorobiphenyl family dictates stringent safety protocols. For the research scientist, this molecule represents not an endpoint, but a versatile starting point for the construction of more complex and potentially bioactive molecules.
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